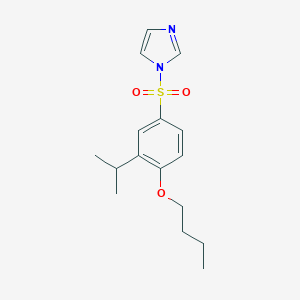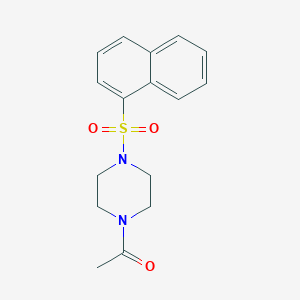
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as DCEMP1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment.
Wirkmechanismus
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called Hsp90, which is involved in the stabilization and function of many other proteins that are important for cancer cell survival. By inhibiting Hsp90, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide disrupts multiple signaling pathways that are essential for cancer cell growth and survival, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, while effectively inducing apoptosis in cancer cells. It has also been found to inhibit the growth and migration of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. Additionally, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to enhance the effectiveness of other chemotherapy drugs in treating cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its specificity for cancer cells, meaning that it has minimal effects on normal cells. This makes it a promising candidate for cancer treatment. However, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide.
Zukünftige Richtungen
Future research on 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide should focus on optimizing its delivery and dosage for in vivo use, as well as investigating its potential use in combination with other chemotherapy drugs. Additionally, further studies are needed to understand the mechanism of action of 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide in more detail, as well as its potential applications in other diseases beyond cancer.
Synthesemethoden
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with 6-methyl-2-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite and the subsequent reaction with ethyl iodide. The final product is obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in leukemia and breast cancer cells. Additionally, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been found to have anti-angiogenic properties, meaning that it inhibits the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
Produktname |
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H14Cl2N2O3S |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2,5-dichloro-4-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-7-11(16)13(8-10(12)15)22(19,20)18-14-6-4-5-9(2)17-14/h4-8H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OZDPCFILHCZLBD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=N2)C)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=N2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)


![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)

